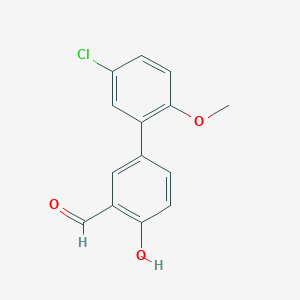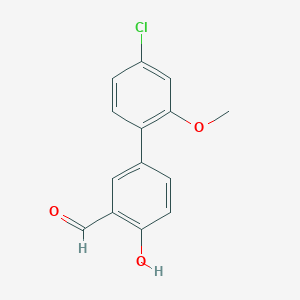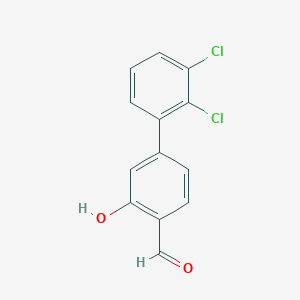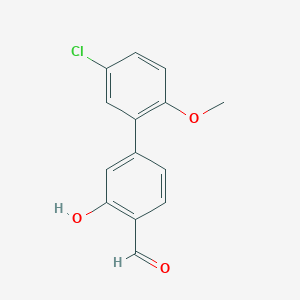
5-(5-Chloro-2-methoxyphenyl)-2-formylphenol, 95%
Übersicht
Beschreibung
5-(5-Chloro-2-methoxyphenyl)-2-formylphenol, 95% (5-Cl-2-MFP-95) is a synthetic phenolic compound that has been used in numerous scientific research applications. Its unique chemical structure has enabled it to be utilized in many different areas of research, including biochemical and physiological studies.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 5-(5-Chloro-2-methoxyphenyl)-2-formylphenol, 95% involves the conversion of 5-chloro-2-methoxybenzaldehyde to the final product through a series of reactions.
Starting Materials
5-chloro-2-methoxybenzaldehyde, 2-hydroxybenzaldehyde, sodium hydroxide, acetic acid, ethanol, wate
Reaction
Step 1: Dissolve 5-chloro-2-methoxybenzaldehyde in ethanol and add sodium hydroxide. Heat the mixture to reflux for 2 hours., Step 2: Cool the mixture and filter the solid product. Wash the product with water and dry it., Step 3: Dissolve the product from step 2 in acetic acid and add 2-hydroxybenzaldehyde. Heat the mixture to reflux for 2 hours., Step 4: Cool the mixture and filter the solid product. Wash the product with water and dry it., Step 5: Recrystallize the product from step 4 in ethanol to obtain 5-(5-Chloro-2-methoxyphenyl)-2-formylphenol, 95%.
Wissenschaftliche Forschungsanwendungen
5-Cl-2-MFP-95 has been used in a variety of scientific research applications, including biochemical and physiological studies. It has been used to study the effects of oxidative stress and inflammation on cells, as well as to investigate the effects of various drugs on cells. It has also been used to study the effects of various environmental pollutants on cells, as well as to investigate the effects of various chemicals on the immune system.
Wirkmechanismus
The mechanism of action of 5-Cl-2-MFP-95 is not fully understood. It is believed that the compound acts as an antioxidant, scavenging free radicals and other reactive oxygen species. It is also believed to have anti-inflammatory activity, as well as to inhibit the activity of certain enzymes involved in the production of inflammatory mediators.
Biochemische Und Physiologische Effekte
5-Cl-2-MFP-95 has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the activity of certain enzymes involved in the production of inflammatory mediators, as well as to scavenge free radicals and other reactive oxygen species. In vivo studies have demonstrated that the compound can reduce oxidative stress and inflammation in cells, as well as to inhibit the activity of certain enzymes involved in the production of inflammatory mediators.
Vorteile Und Einschränkungen Für Laborexperimente
5-Cl-2-MFP-95 has several advantages for use in laboratory experiments. The compound is relatively stable and is easy to synthesize. It is also non-toxic and has low reactivity. However, the compound is also relatively expensive and has a relatively short shelf life.
Zukünftige Richtungen
There are several potential future directions for research involving 5-Cl-2-MFP-95. These include further investigation into the compound’s mechanism of action, as well as its potential applications in the treatment of various diseases. Additionally, further research could be conducted into the compound’s effects on various environmental pollutants, as well as its potential use as an antioxidant. Finally, further research could be conducted into the compound’s potential use in the development of new drugs and therapeutic agents.
Eigenschaften
IUPAC Name |
4-(5-chloro-2-methoxyphenyl)-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-18-14-5-4-11(15)7-12(14)9-2-3-10(8-16)13(17)6-9/h2-8,17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVYGGZSECOCMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=CC(=C(C=C2)C=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685269 | |
| Record name | 5'-Chloro-3-hydroxy-2'-methoxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Chloro-2-methoxyphenyl)-2-formylphenol | |
CAS RN |
1261930-39-5 | |
| Record name | 5'-Chloro-3-hydroxy-2'-methoxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







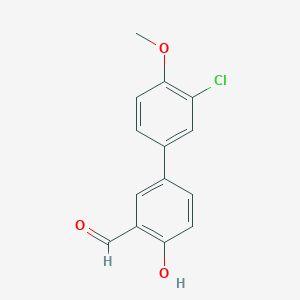
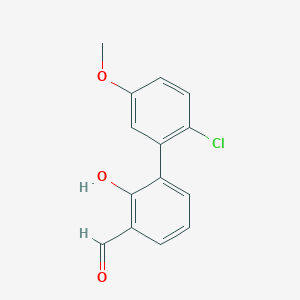

![2-Formyl-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6378578.png)
